molecular formula C17H17N5O2 B11008582 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide

Cat. No.: B11008582
M. Wt: 323.35 g/mol
InChI Key: KEGFXBKWFHPLIY-UHFFFAOYSA-N
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Description

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide typically involves multi-step reactions. One common method includes the use of Mannich reaction, where phenols, primary amines, and aldehydes are used as starting materials . Another important method involves the condensation of ortho-aminomethylphenols with aldehydes or ketones in the presence of catalysts like SnCl4 or Me3SiCl . These reactions are carried out under controlled conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to form stable complexes with metal ions, which can modulate the activity of enzymes and other proteins . Additionally, its ability to undergo various chemical reactions enables it to participate in biochemical pathways and exert its effects at the molecular level.

Comparison with Similar Compounds

When compared to similar compounds, 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide stands out due to its unique structure and reactivity. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and reactivity

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)-N-(2-pyridin-4-ylethyl)propanamide

InChI

InChI=1S/C17H17N5O2/c23-16(19-11-8-13-6-9-18-10-7-13)5-4-14-17(24)22-12-2-1-3-15(22)21-20-14/h1-3,6-7,9-10,12H,4-5,8,11H2,(H,19,23)

InChI Key

KEGFXBKWFHPLIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(C(=O)N2C=C1)CCC(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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